molecular formula C19H21N5O3S B2526366 N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-04-8

N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2526366
CAS RN: 852168-04-8
M. Wt: 399.47
InChI Key: NQMWFYQEPMEGJT-UHFFFAOYSA-N
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Description

The molecule "N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" is a complex organic compound that is likely to have biological activity given its structural similarity to other compounds with known biological activities. The molecule contains a pyrimidine ring, which is a common feature in many biologically active compounds, and various substituents that could potentially interact with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which is a key enzyme in the synthesis of thymidine, an essential component of DNA . The synthesis involved an oxidative addition reaction using iodine, ethanol, and water, which also resulted in the deprotection of the 2-amino group. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For example, quantum mechanical calculations were performed on a similar molecule to understand its electronic structure, and molecular docking was used to predict its interaction with biological targets . Another study provided insight into the molecular structure and hydrogen-bonded interactions of a related anti-COVID-19 molecule . These studies suggest that the molecular structure of the compound could also be analyzed using similar methods to predict its biological activity and binding modes.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been investigated, with some showing potent inhibitory activity against human TS . The presence of a pyrimidine ring and various substituents can lead to a variety of chemical reactions, potentially making the compound a candidate for further pharmacological evaluation. The small HOMO-LUMO energy gap of a related compound indicates high chemical reactivity, which could also be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational predictions. For instance, vibrational spectroscopic signatures were obtained for a dimer molecule of a related compound, and its pharmacokinetic properties were investigated . The synthesis of a series of related compounds revealed potential antibacterial agents with moderate enzyme inhibition activity . These studies suggest that the physical and chemical properties of the compound could be characterized similarly, and its pharmacological potential could be evaluated through biological assays and molecular docking studies.

Scientific Research Applications

High Glass Transition Polymers

Synthesis and Characterization of Polyamides and Polyimides : Research has explored the synthesis of new polymers, including polyamides and polyimides, featuring high glass transitions. These polymers were synthesized using monomers with triphenylamine groups, indicating the potential of complex organic compounds in creating materials with desirable thermal properties. The synthesis involved various aromatic dicarboxylic acids and tetracarboxylic dianhydrides, leading to polymers with notable solubility and inherent viscosities, highlighting their applications in materials science for high-performance polymers with excellent thermal stability and solubility characteristics (Liaw et al., 2002).

Antibacterial and Antifungal Activities

Clinical Trials of Antibacterial Combinations : The effectiveness of certain pyrimidine derivatives, when combined with other compounds, has been clinically evaluated for their antibacterial activities. Studies have demonstrated their efficacy in treating bronchopulmonary and ENT infections, showcasing the therapeutic potential of pyrimidine-based compounds in addressing bacterial infections through specific combination therapies (Etzel et al., 1976).

Antitumor and Antifolate Activities

Development of Dual Inhibitors for Cancer Therapy : Compounds with pyrimidine structures have been investigated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in cancer cell proliferation. These studies aim to develop effective antitumor agents by targeting key pathways in cancer cell metabolism, indicating the significance of pyrimidine derivatives in medicinal chemistry and oncology research (Gangjee et al., 2008).

Advanced Material Synthesis

Poly(amide-imide) Materials : The synthesis of new poly(amide-imide)s incorporating specific organic compounds demonstrates the applicability of complex molecules in creating polymers with unique properties. These materials are synthesized under conditions that favor high yield and inherent viscosity, suitable for applications requiring specific thermal and solubility characteristics, further emphasizing the role of pyrimidine and similar compounds in the development of advanced materials (Faghihi & Hajibeygi, 2004).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-10-6-7-13(11(2)8-10)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMWFYQEPMEGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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